molecular formula C8H8BrNO3 B2955150 1-(5-Bromofuran-2-carbonyl)azetidin-3-ol CAS No. 1341839-47-1

1-(5-Bromofuran-2-carbonyl)azetidin-3-ol

Cat. No.: B2955150
CAS No.: 1341839-47-1
M. Wt: 246.06
InChI Key: XOOBIAWRWIAIRZ-UHFFFAOYSA-N
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Description

1-(5-Bromofuran-2-carbonyl)azetidin-3-ol is a chemical compound with the molecular formula C8H8BrNO3. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and furan, a five-membered oxygen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromofuran-2-carbonyl)azetidin-3-ol typically involves the reaction of 5-bromofuran-2-carboxylic acid with azetidin-3-ol. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in large quantities suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromofuran-2-carbonyl)azetidin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(5-Bromofuran-2-carbonyl)azetidin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Bromofuran-2-carbonyl)azetidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, its structural features allow it to interact with various biological pathways, influencing cellular processes and signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Bromofuran-2-carbonyl)azetidin-3-ol is unique due to the presence of both the bromofuran and azetidin-3-ol moieties, which confer distinct chemical reactivity and biological activity. The bromine atom enhances its potential for substitution reactions, while the azetidin-3-ol structure provides a rigid framework for interaction with biological targets .

Properties

IUPAC Name

(5-bromofuran-2-yl)-(3-hydroxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c9-7-2-1-6(13-7)8(12)10-3-5(11)4-10/h1-2,5,11H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOOBIAWRWIAIRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(O2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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